molecular formula C6H10Br2 B14671512 1-Hexene, 1,2-dibromo-, (Z)-

1-Hexene, 1,2-dibromo-, (Z)-

Cat. No.: B14671512
M. Wt: 241.95 g/mol
InChI Key: OCISRXWWLAUOBQ-WAYWQWQTSA-N
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Description

Contextualization within the Chemistry of Dihaloalkenes

Dihaloalkenes, particularly 1,2-dihaloalkenes, are a class of organic compounds that serve as versatile building blocks in organic synthesis. rsc.orgthieme-connect.com Their utility stems from the presence of two halogen atoms on adjacent, double-bonded carbons, which allows for a variety of chemical transformations. These compounds are valuable starting materials for creating more complex, stereodefined molecules through transition-metal-catalyzed cross-coupling reactions. rsc.orgthieme-connect.com

The synthesis of 1,2-dihaloalkenes can be challenging, especially when a specific stereoisomer is desired. rsc.org While the halogenation of alkynes is a direct approach, it often yields the (E)-isomer as the major product. rsc.org The synthesis of the (Z)-isomer, such as (Z)-1,2-dibromo-1-hexene, requires more specialized methods. One such method is the palladium-catalyzed hydrohalogenation of alkynyl halides, which has been shown to produce (Z)-1,2-dihaloalkenes with high stereoselectivity. rsc.orgrsc.orgresearchgate.net Another approach involves the bromination of 1-hexyne (B1330390) using reagents like potassium bromide and cerium(IV) ammonium (B1175870) nitrate (B79036), though this can result in a mixture of (E) and (Z) isomers. sci-hub.se

The reactivity of the carbon-halogen bonds in 1,2-dihaloalkenes can be differentiated in some cases, allowing for sequential, selective reactions at each position. This differential reactivity is a key feature that makes these compounds valuable intermediates for constructing trisubstituted alkenes and other complex structures. rsc.org

Significance of Olefinic Stereochemistry in Chemical Research

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a fundamental concept in chemistry that profoundly influences a molecule's physical and chemical properties. rijournals.comresearchgate.net In the context of olefins (alkenes), stereochemistry refers to the arrangement of substituents around the carbon-carbon double bond, leading to either (Z) or (E) isomers. This seemingly subtle difference can have significant consequences for a molecule's reactivity, biological activity, and material properties. rijournals.comresearchgate.net

The importance of olefinic stereochemistry is evident in the field of organic synthesis, where the ability to control the stereochemical outcome of a reaction is crucial for the efficient construction of complex target molecules. rijournals.comresearchgate.netnih.gov For instance, the stereochemistry of an olefin can dictate the stereochemical outcome of subsequent reactions, a concept known as stereospecificity. The geometry of the double bond can also influence the rate and feasibility of a reaction by affecting the steric environment around the reactive site. acs.org

In materials science, the stereochemistry of monomeric units can impact the properties of the resulting polymers, such as their thermal stability and mechanical strength. researchgate.net In medicinal chemistry, the different spatial arrangements of (Z) and (E) isomers can lead to drastically different interactions with biological targets like enzymes and receptors, resulting in one isomer being a potent drug while the other is inactive or even harmful. researchgate.net Therefore, the development of stereoselective synthetic methods is a major focus of chemical research, enabling the synthesis of molecules with precisely defined three-dimensional structures for a wide range of applications. rijournals.comresearchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

IUPAC Name

(Z)-1,2-dibromohex-1-ene

InChI

InChI=1S/C6H10Br2/c1-2-3-4-6(8)5-7/h5H,2-4H2,1H3/b6-5-

InChI Key

OCISRXWWLAUOBQ-WAYWQWQTSA-N

Isomeric SMILES

CCCC/C(=C/Br)/Br

Canonical SMILES

CCCCC(=CBr)Br

Origin of Product

United States

Stereochemical Definition and Analysis of Z 1,2 Dibromo 1 Hexene

Principles of (Z)/(E) Nomenclature for 1,2-Dibromo-1-alkenes

The unequivocal naming of stereoisomers like (Z)-1,2-dibromo-1-hexene is governed by the Cahn-Ingold-Prelog (CIP) sequence rules, which provide a systematic method for assigning priority to the substituents attached to the carbons of a double bond. science-revision.co.ukwikipedia.org This system is essential for differentiating between geometric isomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. science-revision.co.uk

The designation as (Z) or (E) is determined by the following principles:

Priority Assignment: For each carbon atom in the double bond, the two attached substituents are ranked based on the atomic number of the atom directly bonded to the carbon. The substituent with the higher atomic number receives higher priority. hyperconjugation.comvanderbilt.edu

Configuration Determination: If the two higher-priority groups are on the same side of the double bond, the configuration is designated as (Z), from the German word zusammen, meaning "together". fiveable.melibretexts.org If they are on opposite sides, the configuration is (E), from entgegen, meaning "opposite". fiveable.melibretexts.org

In the case of 1,2-dibromo-1-hexene, the analysis is as follows:

At Carbon 1 (C1): The substituents are a bromine atom (Br) and a hydrogen atom (H). Bromine (atomic number 35) has a higher priority than hydrogen (atomic number 1).

At Carbon 2 (C2): The substituents are a bromine atom (Br) and a butyl group (-CH₂CH₂CH₂CH₃). Bromine (atomic number 35) has a higher priority than the carbon of the butyl group (atomic number 6).

For the molecule to be named (Z)-1,2-dibromo-1-hexene , the high-priority bromine atom on C1 and the high-priority bromine atom on C2 must be located on the same side of the double bond.

Isomeric Relationships: Distinctions between (Z)- and (E)-1,2-Dibromo-1-hexene

(Z)-1,2-dibromo-1-hexene and (E)-1,2-dibromo-1-hexene are geometric isomers, a class of stereoisomers. science-revision.co.uk They share the same molecular formula (C₆H₁₀Br₂) and the same sequence of bonded atoms, but they differ in the three-dimensional orientation of their substituents around the carbon-carbon double bond. This difference in geometry, while seemingly subtle, gives rise to distinct physical and spectroscopic properties.

The primary distinctions stem from differences in molecular polarity and shape:

Polarity: In the (Z)-isomer, both electronegative bromine atoms are on the same side of the molecule. This creates a significant net molecular dipole. In contrast, the (E)-isomer has the bromine atoms on opposite sides, leading to a partial or complete cancellation of their bond dipoles, resulting in a much smaller or zero net molecular dipole.

Physical Properties: The difference in polarity directly impacts intermolecular forces. The more polar (Z)-isomer experiences stronger dipole-dipole interactions, which generally leads to a higher boiling point compared to the less polar (E)-isomer.

Stability: Generally, Z-alkenes are thermodynamically less stable than their E-counterparts due to increased steric strain from the proximity of bulky substituents on the same side of the double bond. nih.gov

Below is a comparative table of properties for the two isomers.

Property(Z)-1,2-Dibromo-1-hexene(E)-1,2-Dibromo-1-hexene
Synonym cis-1,2-Dibromo-1-hexenetrans-1,2-Dibromo-1-hexene guidechem.com
CAS Number 49677-14-749677-13-6 guidechem.com
Molecular Formula C₆H₁₀Br₂ guidechem.comC₆H₁₀Br₂ guidechem.com
Molecular Weight 241.95 g/mol guidechem.com241.95 g/mol guidechem.com
Stereochemistry High-priority groups on the same side of the double bond.High-priority groups on opposite sides of the double bond.
Predicted Polarity More PolarLess Polar
Predicted Boiling Point HigherLower
Predicted Stability Less StableMore Stable

Influence of Configuration on Molecular Interactions and Reactivity Profiles

The specific (Z) configuration of 1,2-dibromo-1-hexene exerts a profound influence on its chemical reactivity and molecular interactions. The geometry of the molecule dictates the accessibility of its reactive sites and the stereochemical outcome of its reactions.

Steric Hindrance: The placement of the two bromine atoms and the butyl group on the same side of the double bond in the (Z)-isomer results in significant steric crowding. This steric hindrance can impede the approach of reagents to the double bond, potentially slowing down reaction rates compared to the less crowded (E)-isomer.

Reactivity Profile: The stereochemistry of vinyl bromides is crucial in determining the products of further chemical transformations. thieme-connect.com For instance, in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, the configuration of the starting vinyl bromide is often retained in the product. mdpi.com Therefore, using (Z)-1,2-dibromo-1-hexene as a substrate would be a strategic choice for the stereoselective synthesis of specific (Z)-alkenes.

Intermolecular Interactions: The higher net dipole moment of the (Z)-isomer leads to stronger dipole-dipole forces between molecules. This affects its physical properties, such as boiling point and solubility. It is expected to be more soluble in polar solvents than its (E)-counterpart. These stronger intermolecular forces can also influence how the molecule arranges itself in a condensed phase or binds to a catalyst's surface, thereby affecting reaction outcomes. The contra-thermodynamic E→Z isomerization is a known process, highlighting that the two isomers have distinct energy profiles and can be interconverted under specific conditions, often photochemically. nih.gov

Advanced Synthetic Methodologies for Z 1,2 Dibromo 1 Hexene

Stereoselective Alkyne Bromination Protocols

Direct bromination of the parent alkyne, 1-hexyne (B1330390), is the most straightforward conceptual approach. However, controlling the stereochemical outcome to favor the cis-addition required for the (Z)-isomer necessitates specialized reagent systems and conditions that deviate from standard electrophilic additions.

Controlled Addition of Bromine to Terminal Alkynes

The reaction of a terminal alkyne such as 1-hexyne with molecular bromine can yield a vicinal dibromoalkene. A critical aspect of this synthesis is the control of stoichiometry. The addition of one molar equivalent of bromine to the alkyne is necessary to form the desired dihaloalkene. If two or more molar equivalents of the halogen are used, the initially formed dihaloalkene, being an alkene itself, can undergo a second addition reaction, leading to the formation of a saturated 1,1,2,2-tetrabromohexane. The reactivity of the dibromoalkene product is generally lower than the parent alkyne due to the electron-withdrawing effects of the halogen substituents, which helps in isolating the mono-addition product, but careful control of reagents remains essential.

Reagent Systems for Enhanced (Z)-Stereoselectivity (e.g., Br2 in CCl4, KBr/CAN)

Standard bromination of alkynes with molecular bromine (Br2), often in an inert solvent like carbon tetrachloride (CCl4), predominantly yields the (E)- or trans-dihaloalkene. This outcome results from the common anti-addition mechanism. To achieve the thermodynamically less favored (Z)-isomer, alternative reagent systems that operate via different mechanisms are required.

One such system employs a combination of potassium bromide (KBr) and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). This method has been successfully used for the bromination of various alkynes to yield vicinal dibromoalkenes. The reaction proceeds efficiently in a two-phase system of water and dichloromethane. Research on a variety of acetylenic compounds demonstrated the effectiveness of this reagent combination, affording the corresponding dibromides in excellent yields.

The mechanism is proposed to involve the generation of bromine radicals through the oxidation of the bromide ion by CAN. This radical pathway can lead to different stereochemical outcomes compared to the ionic electrophilic addition. While this method is highly effective in producing vicinal dibromides, it has been noted to produce a mixture of (E) and (Z) isomers in some cases, with the specific ratio being dependent on the substrate.

Alkyne SubstrateReagent SystemProductYield (%)Reference
PhenylacetyleneKBr/CAN1,2-Dibromo-1-phenylethene92
1-OctyneKBr/CAN1,2-Dibromo-1-octene85
3-HexyneKBr/CAN3,4-Dibromo-3-hexene90
DiphenylacetyleneKBr/CAN1,2-Dibromo-1,2-diphenylethene95

Table 1: Representative yields for the bromination of various alkynes using the KBr/CAN reagent system.

Mechanistic Considerations for Stereochemical Outcome in Alkyne Bromination

The stereochemical outcome of alkyne bromination is dictated by the reaction mechanism.

Electrophilic Addition Mechanism: The predominant pathway for the reaction of Br2 with alkynes is an electrophilic addition. This mechanism involves the initial attack of the alkyne's pi electrons on a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The subsequent step is the backside attack on this intermediate by a bromide ion (Br⁻). This Sₙ2-like ring-opening is stereospecific, occurring with anti-stereochemistry. This anti-addition of the two bromine atoms across the triple bond results in the formation of the (E)-dihaloalkene. The formation of a less stable vinyl carbocation intermediate has also been proposed, but the bridged bromonium ion is widely accepted to explain the observed anti-stereoselectivity.

Radical Addition Mechanism: In contrast, the KBr/CAN system is believed to operate via a radical mechanism. Cerium(IV) ammonium nitrate acts as a single-electron oxidant, converting the bromide ion from KBr into a bromine radical (Br•). This radical adds to one of the sp-hybridized carbons of the alkyne, generating a vinyl radical intermediate. The stereochemistry of the final product can be influenced by how this intermediate is trapped. It can be trapped by another bromine radical or react with molecular bromine that may form from radical combination. This pathway does not have the strict stereochemical constraints of the backside attack on a cyclic ion, potentially allowing for the formation of both (Z) and (E) isomers.

Multi-Step Approaches for Targeted Stereoisomer Synthesis

Given the challenges in controlling the stereoselectivity of direct bromination to favor the (Z)-isomer, multi-step synthetic sequences that build the required stereochemistry through a series of controlled reactions offer a powerful alternative.

Transformations Involving Precursors with Defined Stereochemistry

A highly stereoselective method for the synthesis of (Z)-1,2-dihaloalkenes involves the palladium-catalyzed hydrohalogenation of an alkynyl halide precursor. This approach allows for the specific construction of the (Z)-dibromoalkene from a carefully chosen starting material. The synthesis of (Z)-1,2-dibromo-1-hexene can be envisioned as a two-step process.

Step 1: Synthesis of 1-bromo-1-hexyne The required precursor, 1-bromo-1-hexyne, can be synthesized from the terminal alkyne 1-hexyne. A common method involves treating the alkyne with a strong base, such as n-butyllithium, to form the lithium acetylide, which is then quenched with a bromine source like molecular bromine.

Step 2: Palladium-Catalyzed Hydrobromination The key step is the hydrobromination of the 1-bromo-1-hexyne precursor. Using a palladium catalyst, such as [(allyl)PdCl]₂, with a suitable ligand, the addition of HBr across the triple bond can be directed to occur with high regio- and stereoselectivity, yielding the target (Z)-1,2-dibromo-1-hexene. This method provides an effective route to the thermodynamically disfavored (Z)-isomer.

StepStarting MaterialReagentsProductOutcomeReference
11-Hexyne1. n-BuLi2. Br₂1-Bromo-1-hexynePrecursor Synthesis(Standard Method)
21-Bromo-1-hexyneHBr, [(allyl)PdCl]₂(Z)-1,2-Dibromo-1-hexeneHighly Stereoselective syn-addition

Table 2: A multi-step pathway for the targeted synthesis of (Z)-1,2-Dibromo-1-hexene.

Derivatization Pathways for Selective Bromination

The multi-step approach described above can also be viewed as a derivatization strategy. The initial conversion of the relatively simple terminal alkyne, 1-hexyne, into the more functionalized 1-bromo-1-hexyne is a key derivatization. This transformation alters the electronic properties and reactivity of the triple bond, enabling the subsequent palladium-catalyzed hydrobromination to proceed with a stereochemical outcome (syn-addition) that is opposite to the conventional electrophilic bromination of the underivatized alkyne. This pathway highlights how derivatizing a simple precursor can unlock reaction pathways to access specific and otherwise hard-to-obtain stereoisomers.

Mechanistic Investigations into the Transformations and Reactivity of Z 1,2 Dibromo 1 Hexene

Exploration of Elimination Reactions (e.g., Dehydrobromination)

Elimination reactions, particularly dehydrobromination, represent a principal transformation pathway for vicinal dihalides like (Z)-1,2-dibromo-1-hexene. This process typically involves the removal of two equivalents of hydrogen bromide (HBr) to yield an alkyne. masterorganicchemistry.commasterorganicchemistry.com The reaction generally proceeds through two sequential E2 (bimolecular elimination) steps, requiring a strong base. fiveable.meyoutube.com

The first E2 step involves the abstraction of a proton from the carbon adjacent to the double bond (C3), leading to the formation of a π-bond and the expulsion of the bromide ion from C2. This results in a bromoalkyne intermediate. The second E2 elimination removes the vinylic proton and the remaining bromide from C1 to form the final alkyne product, 1-hexyne (B1330390). The second step typically requires a stronger base than the first. youtube.com

Commonly used bases for this transformation include sodium amide (NaNH₂) and potassium tert-butoxide (KOC(CH₃)₃). fiveable.me The choice of base can be critical, as extremely strong bases like NaNH₂ are capable of deprotonating the terminal alkyne product if one is formed, consuming a third equivalent of the base. masterorganicchemistry.com The E2 mechanism has strict stereochemical requirements; the proton being abstracted and the leaving group must be in an anti-periplanar conformation. libretexts.orgstackexchange.com The (Z)-configuration of the starting material influences the conformational arrangement required for this anti-elimination to occur, thereby dictating the reaction's feasibility and rate.

Table 1: Bases and Conditions for Dehydrobromination of Vicinal Dihalides
BaseFormulaStrengthTypical ConditionsReference
Sodium amideNaNH₂Very StrongLiquid NH₃, -33°C or inert solvent masterorganicchemistry.comfiveable.me
Potassium tert-butoxideKOC(CH₃)₃StrongTHF or DMSO, room temp. to reflux fiveable.me
1,8-Diazabicyclo[5.4.0]undec-7-eneDBUStrong, Non-nucleophilicInert solvent (e.g., Toluene), elevated temp. researchgate.net
Sodium hydroxideNaOHStrongEthanol, reflux (often for first elimination step) youtube.com

Nucleophilic Substitution Pathways on Vicinal Dibromoalkenes

While elimination is a dominant pathway, nucleophilic substitution on the sp²-hybridized carbons of (Z)-1,2-dibromo-1-hexene is a mechanistically plausible, though often less favorable, reaction. Nucleophilic vinylic substitution is generally more difficult than substitution on sp³-hybridized carbons due to the increased electron density of the double bond and the strength of the C-Br bond. Elimination reactions frequently compete with and often dominate over substitution. ucsb.edu

Potential mechanisms for nucleophilic substitution on a vinylic halide include:

Addition-Elimination: A nucleophile adds to the double bond, forming a carbanionic intermediate. This is followed by the elimination of a bromide ion to restore the double bond. The stereochemistry of the product depends on the lifetime and rotational freedom of the intermediate.

Elimination-Addition: This pathway involves an initial elimination to form an alkyne intermediate (as described in section 4.1), which is then attacked by the nucleophile. This mechanism is particularly relevant when strong bases are used.

Research on analogous compounds, such as 1,1-dihalo-1-alkenes, shows that reactions with nucleophiles like thiols and amines can proceed to yield substituted vinyl derivatives. researchgate.net For (Z)-1,2-dibromo-1-hexene, such pathways could theoretically lead to the substitution of one or both bromine atoms, but would have to outcompete the rapid double dehydrobromination.

Table 2: Hypothetical Nucleophilic Substitution on (Z)-1,2-Dibromo-1-hexene
NucleophileFormulaPotential Product (Monosubstituted)Governing Mechanism
ThiolsR-SH(Z)-1-bromo-2-(alkylthio)-1-hexeneAddition-Elimination or Elimination-Addition
AminesR₂NH(Z)-1-bromo-2-(dialkylamino)-1-hexeneAddition-Elimination or Elimination-Addition
AlkoxidesR-O⁻(Z)-1-bromo-2-alkoxy-1-hexenePrimarily Elimination-Addition
CyanideCN⁻(Z)-2-bromo-hept-2-enenitrileAddition-Elimination

Radical Reactions Involving the Dibromoalkene Moiety

The C-Br bonds in (Z)-1,2-dibromo-1-hexene can undergo homolytic cleavage upon exposure to radical initiators, such as UV light or chemical initiators (e.g., AIBN). youtube.com This cleavage generates a vinyl radical, a highly reactive intermediate where the unpaired electron resides on an sp² or sp-hybridized carbon. nih.gov

A key mechanistic feature of vinyl radicals is their geometry. They are thought to be either linear (sp-hybridized) or rapidly inverting sp²-hybridized species. nih.govchemistrysteps.com Consequently, the formation of a vinyl radical from (Z)-1,2-dibromo-1-hexene typically leads to a loss of the original stereochemical information. nih.gov The planar or linear nature of the radical intermediate allows subsequent reactions, such as hydrogen atom abstraction or coupling with another radical, to occur from either face, often resulting in a mixture of (E) and (Z) isomers of the final product. chemistrysteps.comyoutube.com

For example, a stereoconvergence experiment involving cis and trans vinyl bromides showed that both starting materials led to the same 8:1 trans/cis ratio of the vinyl sulfide (B99878) product, indicating the intermediacy of a linear sp-hybridized vinyl radical. nih.gov This lack of stereoselectivity is a significant drawback of many radical reactions. youtube.com

Table 3: Radical Intermediates and Initiators
InitiatorConditionInitial IntermediatePotential Subsequent StepsReference
UV LightPhotolysis (hν)Hex-1-en-1-yl-2-bromo radicalH-atom abstraction, Radical coupling youtube.com
AIBNThermal decompositionHex-1-en-1-yl-2-bromo radicalH-atom abstraction, Addition to π systems youtube.com
Tributyltin hydrideRadical chain reactionHex-1-en-1-yl-2-bromo radicalReduction (H-atom transfer from Bu₃SnH) acs.org

Regiochemical and Stereochemical Control in Subsequent Reactions

The downstream reactivity of (Z)-1,2-dibromo-1-hexene is profoundly influenced by the choice of reaction conditions, which dictates the mechanistic pathway and, therefore, the regiochemical and stereochemical outcome.

Stereochemical Control: There is a stark contrast between the stereochemical outcomes of elimination and radical reactions.

E2 Elimination: This pathway is stereospecific. The reaction proceeds via an anti-periplanar transition state, meaning the stereochemistry of the starting (Z)-alkene directly determines which products can be formed. libretexts.org The geometric constraints of the molecule dictate the course of the reaction.

Radical Reactions: These pathways are generally not stereoselective. The formation of a planar or rapidly inverting vinyl radical intermediate erases the initial (Z) stereochemistry of the reactant. nih.govchemistrysteps.com This leads to product mixtures, often favoring the more thermodynamically stable (E)-isomer, regardless of the starting geometry. nih.gov

Regiochemical Control: The regiochemistry of the products is also mechanism-dependent.

Elimination: In the first dehydrobromination step, regioselectivity is determined by the availability of an anti-periplanar proton. For (Z)-1,2-dibromo-1-hexene, the initial elimination almost invariably involves a proton from the C3 position to form a vinyl bromide, which then undergoes a second elimination to yield 1-hexyne. The influence of adjacent functional groups can also direct the regioselectivity of elimination. researchgate.net

Radical Reactions: Regioselectivity is governed by which C-Br bond cleaves preferentially to form the most stable vinyl radical. Factors influencing radical stability, such as resonance or hyperconjugation, would determine whether the radical forms at C1 or C2, thus controlling the position of subsequent functionalization.

Table 4: Summary of Mechanistic Outcomes
Reaction TypeKey IntermediateStereochemical OutcomeRegiochemical Outcome
E2 EliminationAnti-periplanar transition stateStereospecific (controlled by starting geometry)Highly selective (forms 1-hexyne)
Nucleophilic SubstitutionCarbanion or AlkyneVariable; potential for retention or mixtureSubstitution at C1 or C2
Radical ReactionPlanar/Linear vinyl radicalNon-selective (loss of initial stereochemistry)Determined by vinyl radical stability

Spectroscopic and Advanced Characterization for Stereochemical and Structural Confirmation of Z 1,2 Dibromo 1 Hexene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Configuration Assignment

NMR spectroscopy stands as the cornerstone for the structural and stereochemical confirmation of (Z)-1,2-dibromo-1-hexene. The chemical shifts and coupling constants of the olefinic and alkyl protons, as well as the chemical shifts of the carbon atoms, provide a detailed electronic and connectivity map of the molecule.

High-Resolution ¹H NMR Spectroscopic Analysis of Olefinic and Alkyl Proton Environments

The ¹H NMR spectrum of (Z)-1,2-dibromo-1-hexene is characterized by distinct signals corresponding to the vinylic proton and the protons of the butyl chain. The chemical shift of the olefinic proton is particularly diagnostic for the (Z)-configuration. Due to the anisotropic effect of the carbon-carbon double bond and the influence of the two bromine substituents, the vinylic proton is expected to resonate in the downfield region of the spectrum. The multiplicity of this signal, typically a triplet due to coupling with the adjacent methylene (B1212753) protons, and the magnitude of the vicinal coupling constant (³JHH) are critical in confirming the cis-relationship of the substituents.

The protons of the n-butyl group exhibit characteristic chemical shifts and splitting patterns. The methylene group adjacent to the double bond (C3) is expected to be deshielded compared to the other methylene groups further down the chain. The terminal methyl group (C6) will appear as a triplet in the upfield region of the spectrum.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-16.2 - 6.5t
H-32.2 - 2.5m
H-41.4 - 1.6m
H-51.3 - 1.5m
H-60.9 - 1.0t

¹³C NMR Spectroscopic Analysis for Carbon Framework and Substituent Effects

The ¹³C NMR spectrum provides essential information about the carbon skeleton of (Z)-1,2-dibromo-1-hexene. The two sp² hybridized carbons of the double bond are expected to resonate in the downfield region, typically between 110 and 140 ppm. The carbon atom bearing two bromine atoms (C1) will be significantly deshielded compared to the other vinylic carbon (C2). The chemical shifts of the sp³ hybridized carbons of the butyl chain will appear in the upfield region of the spectrum.

CarbonPredicted Chemical Shift (ppm)
C-1115 - 125
C-2130 - 140
C-330 - 35
C-428 - 32
C-521 - 24
C-613 - 15

2D NMR Techniques for Correlating Proton and Carbon Signals

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. An HSQC experiment would show direct one-bond correlations between each proton and the carbon to which it is attached. For instance, the olefinic proton signal would correlate with the C2 carbon signal. An HMBC experiment would reveal longer-range (two- and three-bond) correlations. For example, the olefinic proton (H-1) would show a correlation to the C3 carbon, and the protons on C3 would show correlations to both C1 and C2, thus confirming the placement of the double bond and the butyl chain.

Vibrational Spectroscopy (Infrared, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy provides confirmation of the key functional groups present in (Z)-1,2-dibromo-1-hexene.

The Infrared (IR) spectrum is expected to show a characteristic absorption band for the C=C stretching vibration of the cis-disubstituted alkene, typically in the region of 1640-1660 cm⁻¹. The intensity of this band can be variable. Additionally, C-H stretching vibrations of the alkyl chain will be observed just below 3000 cm⁻¹, while the vinylic C-H stretch would appear just above 3000 cm⁻¹. The C-Br stretching vibrations are expected in the fingerprint region, typically between 500 and 700 cm⁻¹.

Raman spectroscopy is complementary to IR spectroscopy and can be particularly useful for observing the C=C and C-Br stretching vibrations. The C=C stretch in the Raman spectrum is often stronger and more readily identifiable than in the IR spectrum for symmetrically substituted alkenes, although in this case, the molecule is not perfectly symmetric.

Functional GroupIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)
=C-H Stretch3010 - 30403010 - 3040
C-H Stretch (Alkyl)2850 - 29602850 - 2960
C=C Stretch1640 - 16601640 - 1660
C-Br Stretch500 - 700500 - 700

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of (Z)-1,2-dibromo-1-hexene, as well as for gaining insight into its structure through analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 natural abundance, the molecular ion will appear as a characteristic triplet of peaks (M⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. This isotopic pattern is a definitive indicator of the presence of two bromine atoms in the molecule.

Common fragmentation pathways for haloalkenes include the loss of a bromine atom (M⁺ - Br) and cleavage of the alkyl chain. The fragmentation pattern can help to confirm the structure of the butyl group and its attachment to the double bond.

Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Isotopic Pattern
[C₆H₁₀Br₂]⁺ (M⁺)240242, 2441:2:1
[C₆H₁₀Br]⁺1611631:1
[C₄H₉]⁺57--

Complementary Advanced Analytical Techniques for Comprehensive Structural Elucidation

To achieve an exhaustive and unambiguous structural determination of (Z)-1,2-dibromo-1-hexene, a combination of advanced analytical methods is employed. These techniques provide data that, when integrated, offer a complete picture of the molecule's connectivity, stereochemistry, and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for both the separation and identification of (Z)-1,2-dibromo-1-hexene, especially in a mixture of isomers or reaction products. The gas chromatography component separates compounds based on their volatility and interaction with a stationary phase, providing a retention time that is characteristic of the compound under specific conditions. The mass spectrometry detector then bombards the eluted compound with electrons, causing ionization and fragmentation.

The resulting mass spectrum displays the molecular ion peak ([M]+), which confirms the molecular weight of the compound. For (Z)-1,2-dibromo-1-hexene (C6H10Br2), the molecular ion region is particularly informative due to the isotopic distribution of bromine. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in a characteristic pattern for ions containing two bromine atoms: a triplet of peaks at [M]+, [M+2]+, and [M+4]+ with a relative intensity ratio of approximately 1:2:1. This isotopic signature provides strong evidence for the presence of two bromine atoms in the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The cleavage of the carbon-bromine bonds and fragmentation of the alkyl chain produce a unique fingerprint of fragment ions. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Techniques , including two-dimensional (2D) NMR experiments, are indispensable for the definitive assignment of the (Z)-stereochemistry. While one-dimensional 1H NMR provides information about the chemical environment and coupling of protons, 2D NMR experiments reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular structure.

Correlation Spectroscopy (COSY) : This experiment identifies protons that are coupled to each other. For (Z)-1,2-dibromo-1-hexene, COSY would show correlations between the vinylic proton and the protons on the adjacent methylene group of the butyl chain, helping to establish the connectivity of the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC) : This technique correlates protons with the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of the chemical shifts of the carbon atoms in the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY is a powerful tool for determining stereochemistry as it identifies protons that are close to each other in space, regardless of whether they are directly bonded. For (Z)-1,2-dibromo-1-hexene, a NOESY experiment would be expected to show a correlation between the vinylic proton and the protons on the adjacent carbon of the butyl chain, as they are on the same side of the double bond in the (Z)-isomer. This spatial proximity is a key piece of evidence for the assignment of the double bond geometry.

The magnitude of the vicinal coupling constant (3JHH) between the vinylic protons in a 1,2-disubstituted alkene is also a strong indicator of stereochemistry. In general, the coupling constant for cis-protons (as in a (Z)-isomer) is smaller (typically 6-12 Hz) than for trans-protons (typically 12-18 Hz).

X-ray Crystallography , when applicable, provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including its stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate a detailed electron density map of the molecule, from which the precise positions of all atoms can be determined.

For (Z)-1,2-dibromo-1-hexene, obtaining a suitable single crystal for X-ray diffraction would provide incontrovertible proof of the (Z)-configuration by directly visualizing the relative positions of the bromine atoms and the alkyl chain around the carbon-carbon double bond. The resulting crystallographic data would include precise bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail. However, the ability to grow high-quality single crystals can be a limiting factor for this technique, especially for oils or low-melting solids.

The following tables summarize the expected outcomes from these advanced analytical techniques for the comprehensive structural elucidation of (Z)-1,2-dibromo-1-hexene.

Technique Expected Key Findings for (Z)-1,2-Dibromo-1-hexene
Gas Chromatography-Mass Spectrometry (GC-MS) - A specific retention time for the (Z)-isomer.- Molecular ion peak cluster ([M]+, [M+2]+, [M+4]+) confirming the presence of two bromine atoms.- Characteristic fragmentation pattern revealing the loss of bromine and alkyl fragments.
Advanced NMR Spectroscopy (2D) - COSY: Correlation between the vinylic proton and adjacent methylene protons.- HSQC: Unambiguous assignment of proton and carbon chemical shifts.- HMBC: Confirmation of the connectivity of the entire carbon skeleton and the positions of the bromo substituents.- NOESY: Spatial correlation between the vinylic proton and the adjacent alkyl protons, confirming the (Z)-geometry.
X-ray Crystallography - Definitive determination of the solid-state molecular structure.- Unambiguous confirmation of the (Z)-stereochemistry.- Precise measurement of bond lengths, bond angles, and dihedral angles.

Computational Chemistry and Theoretical Modeling of Z 1,2 Dibromo 1 Hexene

Quantum Mechanical Studies of Electronic Structure and Conformation

There is a notable absence of published quantum mechanical studies that specifically detail the electronic structure and conformation of (Z)-1,2-dibromo-1-hexene. Research in this area would typically involve methods such as Hartree-Fock (HF) or post-Hartree-Fock methods to calculate molecular orbitals, electron density distribution, and to determine the most stable geometric arrangement of the atoms. However, no such studies dedicated to this compound have been identified.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Processes

An extensive search of scientific databases indicates that molecular dynamics (MD) simulations have not been reported for (Z)-1,2-dibromo-1-hexene. Such simulations would be invaluable for exploring its conformational landscape, understanding the flexibility of the hexyl chain, and investigating dynamic processes such as rotational barriers around single bonds. The absence of these studies means there is no computationally derived data on the time-dependent behavior of this molecule.

Theoretical Predictions of Reaction Pathways, Kinetics, and Stereoselectivity

There is no available research on the theoretical prediction of reaction pathways, kinetics, or stereoselectivity involving (Z)-1,2-dibromo-1-hexene. Computational studies in this area would provide insights into its reactivity, potential reaction mechanisms, and the stereochemical outcomes of its reactions. Without such studies, the understanding of its chemical behavior from a theoretical standpoint remains unexplored.

Density Functional Theory (DFT) Applications in Elucidating Spectroscopic Features and Stability

No specific Density Functional Theory (DFT) studies on (Z)-1,2-dibromo-1-hexene have been found in the scientific literature. DFT calculations are a powerful tool for predicting spectroscopic features (such as NMR, IR, and UV-Vis spectra) and for assessing the thermodynamic stability of different isomers and conformers. The lack of DFT studies for this compound means that its predicted spectroscopic and stability data from a computational perspective are not available.

Data Tables

Synthetic Utility and Transformative Applications of Z 1,2 Dibromo 1 Hexene

Building Block in the Synthesis of Complex Unsaturated Systems (e.g., Conjugated Polyenes, Enynes)

The stereodefined nature of (Z)-1,2-dibromo-1-hexene makes it an excellent starting material for the stereoselective synthesis of conjugated dienes and enynes, which are important structural motifs in many natural products and functional materials. The differential reactivity of the two bromine atoms can be exploited to introduce different substituents in a stepwise manner, allowing for precise control over the final structure of the target molecule.

For instance, in the synthesis of (Z,E)-conjugated dienes, the more reactive bromine atom at the C1 position can be selectively coupled with an organometallic reagent, such as an organoboron or organotin compound, via a palladium-catalyzed cross-coupling reaction. This initial coupling typically proceeds with retention of the (Z)-configuration of the double bond. The remaining bromine atom at the C2 position can then be subjected to a second cross-coupling reaction with a different coupling partner to introduce the second substituent, leading to the formation of a stereochemically defined (Z,E)-diene.

Similarly, (Z)-1,2-dibromo-1-hexene can be employed in the synthesis of conjugated enynes. A common strategy involves a Sonogashira coupling reaction, where a terminal alkyne is coupled with the vinylic bromide in the presence of a palladium catalyst and a copper(I) co-catalyst. By carefully controlling the reaction conditions, it is possible to achieve a selective mono-alkynylation at the C1 position, affording a (Z)-bromoenyne intermediate. This intermediate can then undergo further functionalization at the C2 position.

Table 1: Examples of Conjugated Systems Synthesized from Vicinal Dihaloalkene Precursors

Precursor TypeReaction TypeProduct TypeKey Features
(Z)-1,2-DihaloalkeneSequential Suzuki-Miyaura Coupling(Z,E)-Conjugated DieneStereoselective formation of two new C-C bonds with retention of the initial double bond geometry.
(Z)-1,2-DihaloalkeneSonogashira Coupling(Z)-EnyneSelective mono-alkynylation to produce a key intermediate for further elaboration.

Participation in Cross-Coupling Reactions and Other Metal-Catalyzed Transformations

(Z)-1,2-dibromo-1-hexene is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two bromine atoms offers the potential for sequential or double coupling reactions, significantly increasing the molecular complexity in a single synthetic operation.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is widely used for the formation of C-C bonds. (Z)-1,2-dibromo-1-hexene can participate in Suzuki-Miyaura couplings, where the stereochemistry of the double bond is generally retained in the product. This allows for the synthesis of stereodefined dienes and other unsaturated systems.

Stille Coupling: In a Stille coupling, an organotin compound is coupled with an organic halide in the presence of a palladium catalyst. Similar to the Suzuki-Miyaura reaction, the Stille coupling of (Z)-1,2-dibromo-1-hexene proceeds with retention of stereochemistry, providing another reliable method for the synthesis of complex unsaturated molecules.

Sonogashira Coupling: As mentioned earlier, the Sonogashira coupling is a key reaction for the synthesis of enynes from vinylic halides. The reaction of (Z)-1,2-dibromo-1-hexene with terminal alkynes provides a direct route to (Z)-enynes.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and can be effectively applied to (Z)-1,2-dibromo-1-hexene for the introduction of various alkyl, aryl, or vinyl substituents.

Table 2: Overview of Cross-Coupling Reactions with (Z)-1,2-Dibromo-1-hexene Analogs

Coupling ReactionOrganometallic ReagentCatalystTypical Product
Suzuki-MiyauraOrganoboronPalladiumSubstituted Alkenes, Dienes
StilleOrganotinPalladiumSubstituted Alkenes, Dienes
SonogashiraTerminal AlkynePalladium/Copper(I)Enynes
NegishiOrganozincPalladium or NickelSubstituted Alkenes, Dienes

Role as a Precursor to Advanced Organic Reagents and Fine Chemicals

Beyond its direct use in coupling reactions, (Z)-1,2-dibromo-1-hexene can serve as a precursor for the generation of other valuable organic reagents. The carbon-bromine bonds can be transformed into carbon-metal bonds, leading to the formation of highly reactive organometallic species.

Organolithium Reagents: Treatment of (Z)-1,2-dibromo-1-hexene with a strong organolithium base, such as n-butyllithium, at low temperatures can lead to a halogen-metal exchange reaction. This process can selectively replace one of the bromine atoms with lithium, generating a vinyllithium (B1195746) reagent. The resulting organolithium species is a powerful nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups.

Grignard Reagents: Similarly, (Z)-1,2-dibromo-1-hexene can be converted into a Grignard reagent by reacting it with magnesium metal. The resulting vinyl Grignard reagent is also a potent nucleophile, albeit generally less reactive than its organolithium counterpart, and can be used in a variety of carbon-carbon bond-forming reactions.

The ability to generate these organometallic intermediates from (Z)-1,2-dibromo-1-hexene opens up a wide array of synthetic possibilities for the preparation of fine chemicals and complex molecular targets.

Stereospecific Transformations for Specialized Chemical Applications

The well-defined (Z)-stereochemistry of the double bond in (Z)-1,2-dibromo-1-hexene is a key feature that can be exploited in stereospecific transformations. In such reactions, the stereochemistry of the starting material directly dictates the stereochemistry of the product.

Many of the palladium-catalyzed cross-coupling reactions mentioned previously fall into this category, as they typically proceed with retention of the double bond geometry. This stereospecificity is crucial for the synthesis of complex molecules where precise control over the spatial arrangement of atoms is required, such as in the synthesis of natural products and pharmaceuticals.

For example, the synthesis of a specific stereoisomer of a conjugated diene can be achieved by starting with the corresponding stereoisomer of the dihaloalkene. If the desired product has a (Z,E)-configuration, starting with (Z)-1,2-dibromo-1-hexene and performing a stereoretentive cross-coupling reaction is a viable and often preferred synthetic strategy. This level of control is essential for achieving the desired biological activity or material properties in the final product.

Emerging Research Directions and Future Perspectives on Z 1,2 Dibromo 1 Hexene Chemistry

Innovations in Green and Sustainable Synthetic Routes

The traditional synthesis of vicinal dibromoalkenes often involves the use of hazardous reagents like molecular bromine and chlorinated solvents, posing environmental and safety concerns. Consequently, a major thrust in current research is the development of green and sustainable synthetic alternatives.

Recent advancements have focused on improving the atom economy and reducing the environmental impact of these syntheses. One promising approach is the use of electrochemical methods for the dibromination of alkynes. This technique can generate the reactive bromine species in situ from safer bromide salts, minimizing the need to handle hazardous reagents. mdpi.com

Photocatalysis represents another burgeoning area for the green synthesis of vicinal dihalides. researchgate.netnih.gov Visible-light-mediated reactions, utilizing photocatalysts, can drive the dihalogenation of unsaturated carbon-carbon bonds under mild conditions. nih.govrsc.org These methods offer a more energy-efficient and less hazardous alternative to traditional thermal reactions. nih.gov The development of recyclable heterogeneous catalysts is also a key aspect of sustainable synthesis, allowing for the easy separation and reuse of the catalyst, thereby reducing waste. nih.gov

Future research in this area will likely focus on the development of solvent-free reaction conditions and the use of bio-based starting materials to further enhance the green credentials of (Z)-1,2-dibromo-1-hexene synthesis. The ultimate goal is to create a circular economy around these chemical processes, minimizing waste and maximizing resource efficiency.

Design of Novel Catalytic Systems for Enhanced Stereocontrol

Achieving high stereoselectivity in the synthesis of (Z)-1,2-dibromo-1-hexene is a significant challenge, as the formation of the corresponding (E)-isomer is often a competing process. The design of novel catalytic systems that can precisely control the stereochemical outcome of the dibromination of 1-hexyne (B1330390) is therefore a critical area of research.

Various transition metal catalysts have been explored for their potential to influence the stereoselectivity of alkyne functionalization. For instance, silver-catalyzed difunctionalization of terminal alkynes has been shown to produce (Z)-β-haloenol acetates with high regio- and stereoselectivity. acs.org While not a direct dibromination, this highlights the potential of silver catalysts in controlling the stereochemistry of additions across a triple bond. Similarly, nickel-catalyzed reactions are emerging as powerful tools for the stereoselective difunctionalization of alkynes. rsc.orgnih.govresearchgate.net

First-row transition metals, such as zinc, are also being investigated as more sustainable and earth-abundant alternatives to precious metal catalysts for the Z-selective semi-hydrogenation of alkynes, a related transformation that underscores the potential for stereocontrol. researchgate.netnih.gov The development of ligands that can fine-tune the steric and electronic environment of the metal center is crucial for achieving high Z-selectivity.

Below is a table summarizing various catalytic approaches for stereoselective alkyne transformations, which could be adapted for the synthesis of (Z)-1,2-dibromo-1-hexene.

Catalyst SystemTransformationKey Features
Silver-based catalystsDifunctionalization of terminal alkynesHigh regio- and stereoselectivity for (Z)-isomers. acs.org
Nickel-based catalystsAlkyne difunctionalizationCan achieve exclusive Z-selectivity with appropriate ligands. rsc.orgnih.gov
Zinc-anilide complexesZ-selective semi-hydrogenation of alkynesA post-transition metal alternative with high Z:E ratios. researchgate.net
Iron complexesZ-selective dimerization of terminal alkynesDemonstrates high Z-selectivity in C-C bond formation. rsc.org

Future work in this domain will likely involve the use of computational chemistry to design more effective catalysts and the exploration of dual catalytic systems to achieve even higher levels of stereocontrol.

Integration of Experimental and Computational Approaches for Mechanistic Discovery

A deep understanding of the reaction mechanism is paramount for the rational design of highly selective synthetic methods. The integration of experimental studies with computational approaches, such as Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction pathways and the origins of stereoselectivity. nih.govnih.govfigshare.com

Computational studies on alkyne bromination have investigated the structures of intermediates and transition states, providing insights into why the (Z)- or (E)-isomer is formed under different conditions. nih.govfigshare.com For example, DFT calculations can rationalize the influence of substituents on the stereochemical outcome of the reaction. nih.gov In the case of haloboration of alkynes, a key step in some synthetic routes to Z-haloalkenes, computational analysis has revealed the existence of multiple pathways, including radical and polar mechanisms, that can lead to either the Z or E product. nih.gov

These theoretical investigations can predict the effect of different catalysts and reaction conditions on the stereoselectivity, guiding experimental efforts to optimize the synthesis of (Z)-1,2-dibromo-1-hexene. researchgate.net The synergy between experimental and computational chemistry accelerates the discovery of new and improved synthetic methods. Future research will likely see the increasing use of machine learning and artificial intelligence to analyze complex reaction data and predict optimal reaction conditions and catalyst structures.

Exploration of New Derivatization Pathways for Functional Materials

(Z)-1,2-Dibromo-1-hexene is a valuable precursor for the synthesis of a wide range of functional organic materials. The two bromine atoms provide reactive handles for further chemical transformations, particularly cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful methods for forming new carbon-carbon bonds. These reactions can be used to couple (Z)-1,2-dibromo-1-hexene with various organometallic reagents to create complex molecules with defined stereochemistry. The resulting products can have applications in pharmaceuticals, agrochemicals, and materials science.

A particularly exciting application is the use of (Z)-1,2-dibromo-1-hexene derivatives as monomers for the synthesis of conjugated polymers. msstate.edu These materials, which feature alternating single and multiple bonds, can exhibit interesting electronic and optical properties, making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). msstate.edu The stereochemistry of the monomer can have a significant impact on the properties of the resulting polymer.

The table below outlines potential derivatization pathways for (Z)-1,2-dibromo-1-hexene and the resulting functional materials.

Derivatization PathwayReagents/CatalystsPotential Functional Materials
Suzuki Cross-CouplingOrganoboron compounds, Palladium catalystConjugated polymers, complex organic molecules
Negishi Cross-CouplingOrganozinc reagents, Palladium or Nickel catalystPharmaceuticals, agrochemicals, fine chemicals
Sonogashira Cross-CouplingTerminal alkynes, Palladium/Copper catalystEnynes, molecular electronics components
PolymerizationVarious polymerization techniquesConductive polymers, materials for organic electronics

Future research will focus on expanding the scope of derivatization reactions for (Z)-1,2-dibromo-1-hexene and exploring the properties of the resulting novel materials. The development of new polymerization methods that can precisely control the structure and properties of polymers derived from this monomer is a key area of interest.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-1,2-dibromo-1-hexene, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves bromination of 1-hexene using reagents like bromine (Br₂) under controlled conditions. To achieve the (Z)-isomer, stereoselective methods such as dibromination with N-bromosuccinimide (NBS) in the presence of catalytic Lewis acids (e.g., FeCl₃) can be employed. Post-synthesis, purity is validated via gas chromatography (GC) paired with mass spectrometry (GC-MS) to confirm molecular weight and retention time. Stereochemical assignment requires nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants between vicinal protons (J-values) and NOE correlations .

Q. How do researchers characterize the reactivity of the dibromo moiety in (Z)-1,2-dibromo-1-hexene for cross-coupling reactions?

  • Methodological Answer : The dibromo group’s reactivity is assessed through palladium-catalyzed coupling reactions (e.g., Suzuki or Heck reactions). Kinetic studies involve varying catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., THF) to optimize yields. Reaction progress is monitored using thin-layer chromatography (TLC) and quantified via high-performance liquid chromatography (HPLC). Comparative analysis with analogous alkenes (e.g., 1-hexene) identifies steric and electronic effects of bromine substituents .

Q. What spectroscopic techniques are critical for distinguishing (Z)- and (E)-isomers of 1,2-dibromo-1-hexene?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies C-Br stretching vibrations (~500–600 cm⁻¹). For stereochemical differentiation, ¹H NMR is essential: (Z)-isomers exhibit smaller coupling constants (J ≈ 10–12 Hz) between alkene protons compared to (E)-isomers (J ≈ 15–18 Hz). Nuclear Overhauser effect (NOE) experiments confirm spatial proximity of substituents across the double bond .

Advanced Research Questions

Q. How can polymerization studies using (Z)-1,2-dibromo-1-hexene as a comonomer be designed to balance reactivity and stereoregularity?

  • Methodological Answer : In copolymerization (e.g., with ethylene or propylene), comonomer ratios and catalyst systems (e.g., Ziegler-Natta or metallocene) are optimized via response surface methodology (RSM). For example, slurry polymerization in a first stage (using 1-butene) followed by gas-phase polymerization (with 1-hexene) enhances molecular weight distribution. Stereoregularity is analyzed using differential scanning calorimetry (DSC) for crystallinity and ¹³C NMR for tacticity .

Q. What experimental strategies resolve contradictions in kinetic data for (Z)-1,2-dibromo-1-hexene’s elimination reactions?

  • Methodological Answer : Conflicting kinetic results (e.g., varying activation energies) may arise from solvent polarity or base strength effects. Researchers employ multivariate analysis (MVA) to decouple variables. Isotopic labeling (e.g., deuterated substrates) and computational modeling (DFT calculations) clarify mechanistic pathways (e.g., E2 vs. E1cb). Data triangulation with in-situ FTIR or Raman spectroscopy validates intermediate species .

Q. How do rhodium-based catalysts influence the hydroformylation of (Z)-1,2-dibromo-1-hexene, and what are the challenges in regioselectivity?

  • Methodological Answer : Rhodium complexes (e.g., Rh(CO)₂(acac)) with phosphine ligands are tested for regioselective hydroformylation. Reaction conditions (pressure, temperature) are varied in a factorial design to favor either linear or branched aldehydes. Challenges include competing debromination side reactions, mitigated by ligand tuning (e.g., bulky phosphites). Product distribution is analyzed via GC-MS and kinetic isotope effects (KIE) studies .

Q. What protocols ensure safe handling and disposal of (Z)-1,2-dibromo-1-hexene given its potential genotoxicity?

  • Methodological Answer : Toxicity assessments follow OECD guidelines (e.g., OECD 482 for in vitro DNA damage). Handling requires gloveboxes with HEPA filters and neutralization of waste using 10% sodium thiosulfate. Environmental persistence is evaluated via biodegradation assays (e.g., OECD 301F), while genotoxicity is screened using Ames tests or human lymphocyte cultures, as referenced in Ethyl Corporation’s dossier for 1-hexene derivatives .

Methodological Notes

  • Data Validation : Triangulate spectroscopic data (NMR, FTIR) with computational simulations (e.g., Gaussian) to confirm structural assignments .
  • Statistical Rigor : Use ANOVA for experimental replicates and Box-Behnken designs for optimization studies to minimize resource use .
  • Reporting Standards : Document chemical purity, storage conditions (e.g., inert atmosphere), and safety protocols per ICMJE guidelines to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.